Physicochemical Profiling of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: A Technical Guide for Preclinical Development
Physicochemical Profiling of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: A Technical Guide for Preclinical Development
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Structural Causality, Predictive Profiling, and Self-Validating Experimental Methodologies
Executive Summary & Molecular Identity
In the early stages of drug discovery and lead optimization, the physicochemical profile of a compound dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. This whitepaper provides an in-depth technical analysis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS: 380341-83-3)[1].
Structurally, this molecule is a highly functionalized building block characterized by a di-halogenated benzoic acid core and a bulky tertiary sulfonamide moiety. Understanding the interplay between these functional groups is critical for designing robust formulation strategies and interpreting in vitro assay results.
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Chemical Name: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
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Molecular Formula: C₁₅H₁₃Cl₂NO₄S
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Molecular Weight: 374.24 g/mol
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SMILES: O=C(O)C1=CC(S(=O)(N(CC)C2=CC=CC=C2)=O)=C(Cl)C=C1Cl
Structural Causality & Predictive Physicochemical Profiling
To accurately design experimental protocols, a scientist must first understand the structural causality—why the molecule behaves the way it does in solution[2].
The Carboxylic Acid Core & Halogenation Effects
The primary ionizable center of this molecule is the carboxylic acid group. Standard benzoic acid has a pKa of approximately 4.2. However, in this molecule, the presence of chlorine atoms at the ortho (C2) and para (C4) positions exerts a powerful inductive electron-withdrawing effect (-I effect). This stabilizes the resulting carboxylate anion through charge delocalization, significantly lowering the predicted pKa to the 2.5 – 3.0 range . Consequently, at physiological pH (7.4), this molecule will exist almost entirely in its ionized (anionic) state.
The Tertiary Sulfonamide Moiety
Unlike primary or secondary sulfonamides (which possess acidic protons and act as hydrogen bond donors), the N-ethyl-N-phenyl substitution creates a tertiary sulfonamide . This eliminates all hydrogen bond donor (HBD) capacity from this functional group[3].
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Causality: The loss of HBD capacity, combined with the bulky, lipophilic ethyl and phenyl groups, drastically increases the molecule's partition coefficient (LogP) and limits its aqueous solubility. The entropic cost of forming a hydration shell around this hydrophobic region is high, driving the molecule to partition into lipid membranes or organic solvents.
Quantitative Physicochemical Data Presentation
The following table summarizes the predicted quantitative data, providing a baseline for experimental validation.
| Physicochemical Property | Predicted Value / Range | Mechanistic Rationale & ADMET Implication |
| Molecular Weight | 374.24 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), favorable for oral absorption. |
| LogP (Octanol/Water) | ~4.2 - 4.8 | High lipophilicity driven by the N-phenyl ring and di-chloro substitutions. Suggests high membrane permeability but potential for non-specific protein binding. |
| pKa (Carboxylic Acid) | ~2.5 - 3.0 | Highly acidic due to halogen inductive effects. The molecule will be ionized in the intestine, requiring specific transport mechanisms (e.g., OATs) or paracellular transport for absorption. |
| Topological Polar Surface Area | 79.5 Ų | Comprises the carboxylic acid and sulfonamide oxygens/nitrogens. Well below the 140 Ų threshold, indicating excellent potential for passive membrane permeability. |
| Hydrogen Bond Donors (HBD) | 1 | Restricted entirely to the carboxylic acid OH. |
| Hydrogen Bond Acceptors (HBA) | 4 | Two sulfonamide oxygens and two carboxyl oxygens. |
Mandatory Visualization: Workflows and Relationships
Fig 1. Structure-Property Relationship (SPR) mapping of CAS 380341-83-3.
Fig 2. Self-validating physicochemical profiling workflow for ionizable drug candidates.
Self-Validating Experimental Protocols
To generate trustworthy, regulatory-compliant data, experimental methodologies must be designed as self-validating systems. The following protocols are optimized for the specific structural liabilities of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.
Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)
High-throughput kinetic solubility assays often overestimate solubility due to solvent-shift supersaturation. For a highly crystalline, lipophilic compound, the thermodynamic shake-flask method is mandatory[4].
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Preparation: Weigh an excess amount (e.g., 5 mg) of the compound into a 5 mL glass vial.
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Buffer Addition: Add 1 mL of aqueous phosphate buffer (pH 7.4). Causality: pH 7.4 is chosen to mimic physiological blood/intestinal conditions where the carboxylic acid is fully ionized, representing the "best-case" physiological solubility.
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Equilibration: Seal the vial and agitate on a mechanical shaker at 37 ± 0.5 °C for 24 to 48 hours. Causality: Prolonged agitation ensures the system reaches true thermodynamic equilibrium, fully accounting for the crystal lattice energy.
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Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37 °C, followed by filtration through a 0.45 µm PTFE filter.
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Self-Validation Step: Discard the first 10% of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing false-low concentration readings.
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Quantification: Dilute the filtrate appropriately and quantify the compound concentration using HPLC-UV against a validated calibration curve.
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Solid-State Verification (Self-Validation): Analyze the residual solid pellet using Powder X-Ray Diffraction (PXRD). If the polymorphic form has altered or formed a hydrate during the 24-hour equilibration, the thermodynamic baseline is invalidated and must be recalculated for the new crystal form.
Protocol B: Lipophilicity (LogD at pH 7.4) via OECD 107
Because the molecule is ionizable, measuring LogP (unionized) is insufficient. LogD (distribution coefficient at a specific pH) provides the true physiological partitioning behavior[5].
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Solvent Saturation: Pre-saturate n-octanol with pH 7.4 phosphate buffer, and the buffer with n-octanol, stirring for 24 hours. Causality: Mutual saturation prevents volume shifts during the partitioning experiment, ensuring accurate phase ratios.
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Stock Preparation: Dissolve the compound in the mutually saturated n-octanol phase.
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Partitioning: In three separate glass vessels, combine the octanol stock and aqueous buffer in varying volume ratios (e.g., 1:1, 1:2, 2:1) to ensure concentration independence.
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Equilibration: Shake the vessels gently for 1 hour at 25 °C. Causality: Gentle shaking prevents the formation of micro-emulsions (octanol droplets suspended in water), which would falsely elevate the apparent aqueous concentration.
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Separation & Quantification: Centrifuge to cleanly separate the phases. Quantify the concentration of the compound in both the octanol ( Coct ) and aqueous ( Caq ) phases via HPLC-UV.
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Mass Balance (Self-Validation): Calculate the total mass recovered: Massrecovered=(Coct×Voct)+(Caq×Vaq) . A recovery of <95% indicates experimental failure due to adsorption to the glass vessel or chemical degradation.
Protocol C: pKa Determination via Potentiometric Titration (OECD 112)
Accurate pKa determination is required to map the ionization profile across the gastrointestinal tract[6].
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Sample Preparation: Dissolve the compound in a standardized background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength. Due to the high lipophilicity of the unionized form, a co-solvent system (e.g., methanol/water ratios of 20%, 30%, 40%) will likely be required.
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Titration: Titrate the solution with a standardized base (e.g., 0.1 M KOH) under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving into the solution, which would form carbonic acid and skew the delicate pH readings.
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Data Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky extrapolation) to calculate the true aqueous pKa.
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Hysteresis Check (Self-Validation): Perform a reverse titration (acidifying the solution back to the starting pH). The forward and reverse curves must superimpose perfectly. Hysteresis (deviation between the curves) indicates precipitation of the unionized free acid, requiring a higher percentage of co-solvent.
References
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OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
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OECD. "Test No. 112: Dissociation Constants in Water". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
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National Institutes of Health (NIH) / PMC. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan". Journal of Pharmaceutical Sciences. Available at: [Link]
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ACS Publications. "Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery". Journal of Medicinal Chemistry. Available at:[Link]
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- 1. chemscene.com [chemscene.com]
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- 4. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. oecd.org [oecd.org]
